3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid

Description

Molecular Architecture and Core Structural Elements

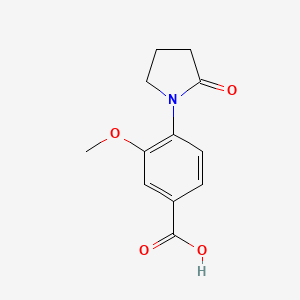

The molecular structure of 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid is a carefully orchestrated assembly of three key chemical moieties integrated into a single molecule. The foundational structure is a benzene (B151609) ring substituted at positions 1, 3, and 4.

Benzoic Acid Core: The primary scaffold is benzoic acid, which consists of a benzene ring attached to a carboxyl functional group (-COOH). This group defines the molecule as an aromatic carboxylic acid.

Methoxy (B1213986) Group: At position 3 of the benzene ring (meta to the carboxyl group), there is a methoxy group (-OCH₃).

Pyrrolidinone Substituent: At position 4 (para to the carboxyl group), the ring is substituted with a 2-oxopyrrolidin-1-yl group. This is a five-membered lactam (a cyclic amide) also known as a pyrrolidinone ring, attached to the benzene ring via its nitrogen atom.

This specific arrangement of a carboxylic acid, an ether, and a lactam on an aromatic ring results in a molecule with distinct chemical properties and reactivity, making it a tailored precursor for multi-step organic synthesis.

| Chemical and Physical Properties | |

|---|---|

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Appearance | Solid (Powder) |

| Synonyms | 3-methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid |

Contextualization within Benzoic Acid and Pyrrolidinone Chemical Space

The chemical identity of 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid is best understood by examining its two primary structural components: the benzoic acid scaffold and the pyrrolidinone ring. Both of these structures are independently significant in the field of medicinal chemistry.

The benzoic acid moiety is a fundamental building block in the synthesis of a wide range of biologically active compounds. nih.govresearchgate.net It serves as a crucial intermediate for numerous pharmaceuticals, fine chemicals, and industrial materials. nbinno.com The presence of the benzoic acid scaffold is a feature of many natural products and is considered responsible for important biological activities. nih.govpreprints.org In drug design, the benzoic acid group can be modified to create compounds with specific therapeutic properties, and it is found in the structure of drugs such as the diuretics furosemide (B1674285) and bumetanide. researchgate.netpreprints.org

The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, is another privileged scaffold in drug discovery. benthamdirect.comresearchgate.net This structure is a versatile starting point for designing potent bioactive agents with a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, and antibacterial properties. benthamdirect.comresearchgate.net The non-planar, three-dimensional structure of the pyrrolidine (B122466) ring allows for efficient exploration of pharmacophore space, which is a key consideration in modern drug design. researchgate.netnih.gov Its derivatives are central components in a variety of successful therapeutic agents used to treat conditions affecting the central nervous system, infections, and cancer. nbinno.com

Therefore, 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid can be viewed as a hybrid molecule that combines features of these two important chemical classes, positioning it as a specialized intermediate for creating more complex molecules that leverage the properties of both scaffolds.

Broad Significance in Contemporary Organic and Medicinal Chemistry Research

The primary significance of 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid in contemporary research is its role as a key intermediate in the synthesis of Apixaban. researchgate.netpatsnap.com Apixaban is a potent, orally available, and highly selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. chemexpress.com It is widely used clinically for the prevention and treatment of thromboembolic disorders. chemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-17-10-7-8(12(15)16)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLYRXRMSBWHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 3 Methoxy 4 2 Oxopyrrolidin 1 Yl Benzoic Acid and Its Analogues

Foundational Synthetic Strategies

The fundamental approach to synthesizing the target compound and its relatives relies on the stepwise or convergent assembly of its two key components: the 2-oxopyrrolidinyl ring (also known as a γ-lactam) and the functionalized benzoic acid moiety.

The γ-lactam ring is a significant structural motif in medicinal chemistry, and various methods have been developed for its synthesis. researchgate.netchemrxiv.org These strategies are crucial for building the 2-oxopyrrolidinyl portion of the target molecule. Common methods include:

Intramolecular Cyclization of γ-Amino Acids: The most classical approach involves the cyclization of γ-aminobutyric acid (GABA) or its derivatives, typically through thermal dehydration or activation of the carboxylic acid group.

Reaction of Amines with Lactones: A prevalent method involves the reaction of a primary amine, such as a 4-aminobenzoic acid derivative, with γ-butyrolactone. This reaction is often performed at high temperatures and can be catalyzed by acids.

Amidation followed by Cyclization: A two-step approach involves the reaction of an amine with a 4-halobutyryl halide (e.g., 4-chlorobutyryl chloride). The resulting amide intermediate undergoes an intramolecular nucleophilic substitution, where the amide nitrogen displaces the halide to form the five-membered lactam ring.

Modern Synthetic Methods: More recent strategies include multicomponent reactions, such as the Ugi reaction followed by an intramolecular Michael addition, which can produce highly functionalized pyrrolidinones. researchgate.netresearchgate.net Radical cyclization of specific dienes or enynes also presents an efficient pathway to this heterocyclic system. researchgate.net

Table 1: Comparison of Foundational Methods for 2-Oxopyrrolidinone Synthesis

| Synthesis Method | Starting Materials | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Intramolecular Cyclization | γ-Aminobutyric acid derivatives | High temperature, acid/base catalysis | Direct, atom-economical | Limited substrate scope, harsh conditions |

| Amine + γ-Butyrolactone | Primary amine, γ-butyrolactone | High temperature (>200 °C) | Commercially available starting materials | High energy input, potential side reactions |

| Amidation-Cyclization | Primary amine, 4-halobutyryl halide | Base (e.g., NaH, K₂CO₃) | High yields, versatile | Two-step process, use of halide reagents |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, alkenes | Metal catalysts or thermal conditions | High stereocontrol, builds complexity | Requires specific precursors nih.gov |

Strategies for Functionalizing the Benzoic Acid Moiety

The synthesis of 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid requires the precise placement of three different substituents on the benzene (B151609) ring: a carboxylic acid, a methoxy (B1213986) group, and the pyrrolidinone nitrogen. Key strategies focus on forming the crucial C-N bond between the aromatic ring and the lactam.

Nucleophilic Aromatic Substitution (SNAr): This approach typically starts with a benzoic acid derivative containing a good leaving group (like fluorine or chlorine) ortho or para to an electron-withdrawing group. For instance, 4-fluoro-3-methoxybenzoic acid could react with the pre-formed anion of 2-pyrrolidinone (B116388) in the presence of a strong base.

Metal-Catalyzed Cross-Coupling: Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This reaction would involve coupling 2-pyrrolidinone with an aryl halide (e.g., 4-bromo-3-methoxybenzoic acid) or an aryl triflate, using a palladium or copper catalyst with a suitable ligand.

Synthesis from an Aminobenzoic Acid: A common and effective strategy begins with 4-amino-3-methoxybenzoic acid. This starting material can be reacted with 4-chlorobutyryl chloride to form an intermediate amide, which is then cyclized in the presence of a base to yield the final product. This method builds the pyrrolidinone ring directly onto the functionalized benzoic acid scaffold. youtube.com

Advanced Synthetic Approaches

To achieve greater efficiency, control, and complexity in the synthesis of analogues, more advanced methodologies are employed. These techniques allow for precise control over the arrangement of atoms and the creation of specific stereoisomers.

Achieving the desired 1,3,4-substitution pattern on the benzoic acid ring requires high regioselectivity. Directed ortho-metalation (DoM) is a potent strategy for this purpose. acs.org By choosing the appropriate directing group (e.g., the carboxylic acid itself or the methoxy group) and lithiating agent, electrophiles can be introduced at specific positions on the aromatic ring. For example, starting with 3-methoxybenzoic acid, one could potentially direct functionalization to the 4-position. acs.org Furthermore, late-stage C-H activation techniques, often catalyzed by iridium or rhodium, provide a modern approach to selectively introduce amino groups ortho to an existing directing group like a carboxylic acid, offering a complementary route to functionalization. nih.gov

While 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid itself is achiral, many of its biologically relevant analogues possess stereocenters, typically on the pyrrolidinone ring. The asymmetric synthesis of these chiral analogues is critical, as different stereoisomers can have vastly different biological activities.

Key strategies for achieving stereoisomeric control include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrrolidinone precursor can direct the stereochemical outcome of subsequent reactions, after which the auxiliary is removed. ucl.ac.uk

Catalytic Asymmetric Reactions: The use of chiral catalysts is a more efficient approach. For example, asymmetric 1,3-dipolar cycloadditions can be employed to construct the pyrrolidine (B122466) ring with high enantioselectivity. nih.gov

Multicomponent Reactions (MCRs): Asymmetric MCRs can construct complex, highly substituted chiral pyrrolidines in a single step from simple starting materials, offering excellent efficiency and stereocontrol. nih.gov Recent advances have enabled the synthesis of chiral pyrrolidines bearing all-carbon quaternary stereocenters through methods like oxetane (B1205548) desymmetrization. nih.gov

Table 2: Asymmetric Synthesis Approaches for Chiral Pyrrolidine Analogues

Design and Synthesis of Diverse Derivatives and Scaffold Modifications for Chemical Libraries

The synthetic pathways described above are highly adaptable for the creation of chemical libraries, which are essential for exploring structure-activity relationships (SAR) and optimizing lead compounds in drug discovery. prestwickchemical.com By systematically modifying the core scaffold of 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid, a diverse range of derivatives can be generated.

Library synthesis can be achieved by:

Varying Benzoic Acid Substituents: A range of commercially available or synthetically accessible substituted aminobenzoic acids can be used as starting materials. This allows for variation of the electronic and steric properties of the aromatic ring.

Modifying the Pyrrolidinone Ring: Substituted γ-lactones or 4-halobutyryl chlorides can be used to introduce substituents at various positions on the pyrrolidinone ring, exploring the impact of chirality and steric bulk.

Post-Synthesis Functionalization: The core molecule can be further modified. For example, the carboxylic acid group can be converted into esters, amides, or other functional groups to modulate properties like solubility and cell permeability.

These combinatorial approaches, often aided by high-throughput synthesis techniques, enable the rapid generation of hundreds or thousands of related compounds. lead-discovery.de The resulting libraries provide a valuable resource for identifying molecules with improved potency, selectivity, and pharmacokinetic profiles.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidation of Key Structural Features and Pharmacophoric Requirements for Bioactivity

The pharmacophore of this class of compounds is generally defined by two core components: the 2-oxopyrrolidine ring and a substituted aromatic system. The bioactivity of these molecules, particularly their role as cognitive enhancers, is highly dependent on the nature and arrangement of substituents on these core structures. mdpi.com

For Aniracetam and its analogs, a primary mechanism of action is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity and memory formation. nootropicsexpert.comresearchgate.netnih.govhealthopenresearch.org The key structural features necessary for this activity include:

A Hydrogen Bond Acceptor: The carbonyl group on the 2-oxopyrrolidinyl ring is a crucial hydrogen bond acceptor.

A Lipophilic Aromatic Region: The substituted benzene (B151609) ring provides a necessary lipophilic domain for binding.

An Amide Linker: In the parent compound Aniracetam, an amide group links the two core moieties. In 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid, the direct linkage between the pyrrolidinone nitrogen and the benzene ring, along with the presence of the carboxylic acid, represents a significant structural modification that alters the electronic distribution and interaction potential.

The combination of these features allows the molecule to bind to its target receptor and modulate its function, leading to enhanced glutamatergic neurotransmission. nootropicsexpert.com

Impact of Methoxy (B1213986) and Carboxylic Acid Substituents on Molecular Interactions

Substituents on the benzene ring play a pivotal role in tuning the molecule's affinity, selectivity, and pharmacokinetic properties.

The methoxy group at the 3-position (or para-position relative to the pyrrolidinyl group in the parent Aniracetam) is a critical feature. The primary metabolite of Aniracetam, p-anisic acid (4-methoxybenzoic acid), is itself pharmacologically active, contributing to the parent drug's effects on the cholinergic and glutamatergic systems. wikipedia.orgnih.gov This underscores the importance of the methoxybenzoic acid moiety for biological activity. The methoxy group can act as a hydrogen bond acceptor and its electron-donating nature influences the electronic properties of the entire aromatic ring, affecting how it fits into the binding pocket of a receptor.

The carboxylic acid group at the 1-position is a distinguishing feature of this particular compound. It introduces a strongly polar, ionizable group that can act as a potent hydrogen bond donor and acceptor. This functional group dramatically alters the molecule's physicochemical properties compared to Aniracetam, likely increasing its water solubility while potentially affecting its ability to cross the blood-brain barrier. In receptor interactions, the carboxylate can form strong ionic bonds or hydrogen bonds with key amino acid residues, anchoring the ligand in the binding site.

A hypothetical comparison of the impact of these substituents on activity is presented in the table below.

| Compound | Key Substituent | Potential Impact on Molecular Interactions |

|---|---|---|

| Aniracetam | p-Methoxybenzoyl (amide link) | Acts as a positive allosteric modulator of AMPA receptors; the amide provides a hydrogen bonding site. nih.gov |

| p-Anisic Acid | p-Methoxy and Carboxylic Acid | Active metabolite; contributes to cholinergic and glutamatergic effects. nih.gov |

| 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid | m-Methoxy and Carboxylic Acid | Carboxylic acid provides a strong H-bond donor/acceptor site; methoxy group influences ring electronics. |

Role of the 2-Oxopyrrolidinyl Ring System in Ligand-Receptor Binding

The 2-oxopyrrolidinyl ring is the cornerstone of the racetam class of nootropics. nih.govgwern.net Its importance is highlighted by the fact that 2-pyrrolidinone (B116388), a metabolite of Aniracetam, is biologically active on its own. wikipedia.org Studies have shown that 2-pyrrolidinone can induce a long-term enhancement of AMPA receptor responses. nih.gov

This potentiation is achieved by interacting with the calcium/calmodulin-dependent protein kinase II (CaMKII) pathway. nih.gov The lactam (cyclic amide) structure of the ring is essential. The carbonyl oxygen serves as a key hydrogen bond acceptor, while the cyclic structure constrains the conformation of the molecule, presenting the pharmacophoric elements in a specific spatial orientation for optimal receptor binding. The ring system is believed to be fundamental for interaction with targets such as AMPA receptors and potentially the Synaptic Vesicle Glycoprotein 2A (SV2A), which is the target for the related antiepileptic drug levetiracetam. nih.govbiointerfaceresearch.com

Influence of Stereoelectronic Effects and Conformational Preferences on Biological Response

The non-planar, five-membered pyrrolidine (B122466) ring is conformationally flexible, typically adopting an "envelope" pucker. beilstein-journals.orgbeilstein-journals.org The specific conformation is governed by stereoelectronic effects, which are the interactions between electron orbitals that dictate the three-dimensional shape of a molecule. The biological activity of pyrrolidine-containing compounds is known to be strongly dependent on these conformational preferences. mdpi.com

Substituents on the ring can introduce significant stereoelectronic effects, such as anomeric or gauche effects, which stabilize certain conformations over others. beilstein-journals.orgbeilstein-journals.org This conformational rigidity is critical for biological response, as it determines how well the molecule's pharmacophoric features align with the complementary binding site on a receptor. An incorrect or overly flexible conformation can lead to a significant loss of potency. While specific conformational analysis of 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid is not widely available, the principles derived from related structures indicate that the ring's pucker and the orientation of the substituted phenyl group are crucial determinants of its biological activity. researchgate.net

Development and Validation of QSAR Models for Predictive Potency

QSAR models provide a mathematical framework to correlate a compound's chemical structure with its biological activity. mdpi.com For a series of analogs like those related to 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid, a QSAR model could be developed to predict their potency as, for example, AMPA receptor modulators.

The development process would involve several key steps:

Data Set Assembly: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., partial charges), and topological indices (e.g., connectivity indices).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be used to build a mathematical equation linking the most relevant descriptors to the observed biological activity.

Validation: The model's predictive power would be rigorously tested using internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation with a set of compounds not used in the model's creation. mdpi.com

The resulting QSAR model could then be used to predict the potency of new, unsynthesized analogs, guiding medicinal chemistry efforts toward more effective compounds.

An illustrative QSAR data table for a hypothetical series of analogs is shown below.

| Compound ID | Substituent (R) | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Observed Activity (log(1/IC₅₀)) |

|---|---|---|---|---|

| 1 | -H | 1.5 | 2.8 | 5.2 |

| 2 | -Cl | 2.1 | 3.5 | 5.9 |

| 3 | -OCH₃ | 1.4 | 3.1 | 6.1 |

| 4 | -NO₂ | 1.3 | 4.5 | 5.5 |

Future Perspectives in Research on 3 Methoxy 4 2 Oxopyrrolidin 1 Yl Benzoic Acid

Continuous Advancements in Synthetic Methodologies for Complex Analogues

The future of drug discovery programs based on the 3-methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid scaffold is intrinsically linked to the evolution of synthetic organic chemistry. The development of more efficient, versatile, and scalable synthetic routes is paramount for generating diverse libraries of complex analogues for biological screening. Researchers are focused on overcoming existing synthetic challenges to allow for more intricate molecular architectures.

Key areas of advancement include:

Novel Coupling Strategies: Exploring new cross-coupling reactions to functionalize both the aromatic ring and the pyrrolidinone core, enabling the introduction of a wider range of substituents.

Late-Stage Functionalization: Developing methods to modify the core scaffold in the final steps of a synthetic sequence. This allows for the rapid creation of diverse analogues from a common advanced intermediate, significantly improving the efficiency of structure-activity relationship (SAR) studies.

Stereoselective Synthesis: For analogues where chirality is introduced, developing robust stereoselective methods is crucial. The spatial arrangement of atoms can dramatically impact a molecule's interaction with its biological target, and precise control over stereochemistry is essential for optimizing efficacy. nih.gov

Flow Chemistry and Automation: Implementing continuous flow manufacturing and automated synthesis platforms can accelerate the production of analogue libraries, reduce reaction times, and improve process safety and reproducibility.

These advancements will empower medicinal chemists to construct increasingly complex and diverse molecules, expanding the chemical space that can be explored for potential therapeutic agents. researchgate.net

Identification and Validation of Novel Biological Targets

While derivatives of 3-methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid are known to target specific enzymes, a significant future opportunity lies in identifying entirely new biological targets for novel analogues. The pyrrolidinone ring, a privileged scaffold in medicinal chemistry, is known to interact with a wide range of biological targets, suggesting that new derivatives could exhibit unexpected and valuable pharmacological activities. nih.gov

Future research in this area will likely involve:

Phenotypic Screening: Testing libraries of new analogues in cell-based assays that measure a specific physiological outcome (e.g., cancer cell death, reduction in inflammatory markers) without a preconceived target. Hits from these screens can then be subjected to target deconvolution studies to identify the responsible protein or pathway.

Proteomics and Chemical Biology: Utilizing advanced techniques like affinity chromatography-mass spectrometry and activity-based protein profiling to "fish" for binding partners of novel analogues directly from cellular lysates.

Target Validation: Once a potential new target is identified, rigorous validation is required. This involves using techniques like genetic knockdowns (e.g., siRNA, CRISPR) and enzymatic assays to confirm that the compound's biological effect is mediated through the proposed target.

This exploratory approach could uncover new therapeutic applications for this class of compounds in areas beyond their current scope, potentially addressing unmet medical needs.

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The synergy between computational (in silico) and experimental approaches has revolutionized the efficiency of drug discovery. researchgate.net This integrated strategy is central to the future development of analogues derived from 3-methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid. By using computational methods, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources. nih.govbeilstein-journals.org

The integrated drug discovery workflow typically involves the following steps:

| Step | Computational Method (In Silico) | Experimental Method (In Vitro / In Vivo) | Purpose |

| 1. Target Identification | N/A | Genomics, Proteomics, Phenotypic Screening | Identify a disease-relevant biological target. |

| 2. Hit Identification | Virtual High-Throughput Screening (vHTS), Molecular Docking | High-Throughput Screening (HTS) | Screen large libraries to find initial "hit" compounds. |

| 3. Hit-to-Lead Optimization | Molecular Dynamics (MD) Simulations, Free Energy Perturbation (FEP) | Synthesis of Analogues, Enzymatic Assays, Cell-based Assays | Refine initial hits to improve potency and selectivity. |

| 4. Lead Optimization | ADME/Tox Prediction Modeling | Pharmacokinetic (PK) studies, Toxicology studies | Enhance drug-like properties (absorption, distribution, metabolism, excretion, toxicity). |

This iterative cycle, where computational predictions guide experimental work and experimental results refine computational models, accelerates the entire drug discovery pipeline. nih.gov

Rational Design and Synthesis of Next-Generation Analogues for Enhanced Bioactivity

Rational drug design involves the deliberate, structure-based creation of new molecules with improved properties. nih.gov For the 3-methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid scaffold, this approach leverages a deep understanding of the target's three-dimensional structure and the structure-activity relationships (SAR) of existing analogues.

The process of rational design aims to optimize several parameters simultaneously:

Potency: Modifying functional groups to enhance binding affinity with the target protein. This can involve creating new hydrogen bonds, hydrophobic interactions, or other favorable contacts.

Selectivity: Altering the molecule's shape and electronic properties to ensure it binds preferentially to the intended target over other, related proteins. This is critical for minimizing off-target side effects.

Pharmacokinetics: Introducing chemical modifications, such as adding fluorine atoms or other specific groups, to improve metabolic stability, oral bioavailability, and other crucial drug-like properties.

| Design Strategy | Structural Modification Example | Desired Outcome |

| Enhance Potency | Add a hydroxyl group to form a new hydrogen bond with the target. | Increased binding affinity. |

| Improve Selectivity | Introduce a bulky group that clashes with the binding site of an off-target protein. | Reduced side effects. |

| Increase Metabolic Stability | Replace a metabolically labile methyl group with a trifluoromethyl group. | Longer duration of action in the body. |

| Improve Solubility | Incorporate a polar functional group like an amine or an alcohol. | Better absorption and distribution. |

By combining advanced synthesis (6.1), knowledge of biological targets (6.2), and predictive computational models (6.3), researchers can rationally design and create next-generation analogues with superior therapeutic potential. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.